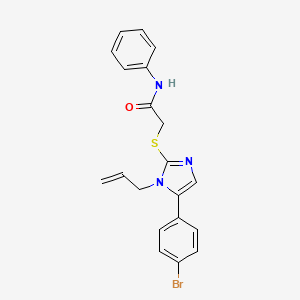

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide” contains several functional groups including an imidazole ring, a phenyl ring, an allyl group, a thioether linkage, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring and the phenyl ring could result in aromatic stabilization, while the allyl group could introduce elements of stereochemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the imidazole and phenyl rings could influence its solubility, while the acetamide group could affect its boiling and melting points .Aplicaciones Científicas De Investigación

Thiophene and Imidazole Derivatives

Thiophene Analogues of Carcinogens : Research on thiophene analogues, similar in structural motifs to imidazole derivatives, shows that replacing an aromatic ring with a thiophene ring in biologically active molecules can impact their carcinogenic potential. Studies on thiophene analogues of benzidine and 4-aminobiphenyl synthesized and evaluated for potential carcinogenicity indicate that these compounds retain their biological activity and show potential carcinogenicity in vitro. This suggests that structurally similar compounds, including those with imidazole rings, could have significant biological activities, warranting further investigation into their applications in cancer research (Ashby, Styles, Anderson, & Paton, 1978).

Antitumor Activity of Imidazole Derivatives : Imidazole derivatives are noted for their broad spectrum of antitumor activities. Research reviewing various imidazole compounds, including bis(2-chloroethyl)amino derivatives and benzimidazole, demonstrates their potential as antitumor drugs. Some of these compounds have passed preclinical testing, highlighting the importance of imidazole derivatives in the search for new therapeutic agents with antitumor properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Synthesis of Bromobiphenyl Derivatives : The synthesis and application of bromobiphenyl derivatives, similar to the structural motif involving bromophenyl groups in the specified compound, are crucial in manufacturing various pharmaceuticals. A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in producing anti-inflammatory and analgesic materials, demonstrates the significance of such compounds in pharmaceutical synthesis (Qiu, Gu, Zhang, & Xu, 2009).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[5-(4-bromophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3OS/c1-2-12-24-18(15-8-10-16(21)11-9-15)13-22-20(24)26-14-19(25)23-17-6-4-3-5-7-17/h2-11,13H,1,12,14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWVPSZPHWQICV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7,8-Trimethyl-2-(3-methylbutyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2521104.png)

![2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2521105.png)

![6-[(2-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2521110.png)

![6-Oxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B2521111.png)

![2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2521112.png)

![4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine](/img/structure/B2521115.png)